3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Conformational analysis Structure-activity relationship Medicinal chemistry

This fully substituted triazolone features a distinctive cyclobutyl (C3) and cyclopropylmethyl (N1) substitution pattern that enables constrained ring puckering and metabolic shielding. Its regioisomeric purity ensures accurate SAR interpretation, making it a valuable scaffold for medicinal chemistry and agrochemical screening. Compare directly with N1‑methyl analog (CAS 2198090‑97‑8) to quantify metabolic advantages. Request a quote for bulk quantities.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2197640-26-7
Cat. No. B2534257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2197640-26-7
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC2CC2)C3CCC3
InChIInChI=1S/C11H17N3O/c1-13-10(9-3-2-4-9)12-14(11(13)15)7-8-5-6-8/h8-9H,2-7H2,1H3
InChIKeyBVUCCKRNQXCKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197640-26-7): Procurement Baseline & Structural Identity


3-Cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197640-26-7) is a fully substituted 1,2,4-triazol-5-one heterocycle with a molecular formula of C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol . It belongs to the triazolinone class, a scaffold with established precedence in pharmaceuticals (e.g., the antidepressant trazodone) and agrochemicals (e.g., the herbicides azafenidin, sulfentrazone, and carfentrazone-ethyl) [1]. Unlike many commercial triazolinones that feature simple alkyl or phenyl substituents, this compound incorporates a cyclobutyl group at the 3-position and a cyclopropylmethyl group at the 1-position, generating a distinctive steric and electronic profile that directly impacts its physicochemical behavior and biological target interactions [2].

Why Generic 1,2,4-Triazol-5-one Analogs Cannot Substitute for CAS 2197640-26-7 in Structure-Activity Studies


Within the 1,2,4-triazol-5-one class, the position, size, and conformational flexibility of substituents critically govern biological target engagement, metabolic stability, and physicochemical properties [1]. The target compound features a unique substitution architecture—a cyclobutyl directly at the 3-position (rather than the more common cyclopropyl or tert-butyl) and a cyclopropylmethyl at the N1 position—that combines constrained ring puckering with restricted bond rotation. Closely related regioisomers such as 1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199589-33-6) swap the cyclobutyl and cyclopropyl motifs, fundamentally altering the spatial orientation of the hydrophobic binding elements . Similarly, 3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198090-97-8) replaces the cyclopropylmethyl with a methyl group, eliminating the additional cyclopropane ring that contributes to metabolic shielding and unique van der Waals contacts . These structural differences preclude simple interchangeability in any application where precise molecular recognition, metabolic fate, or physicochemical profile is a determinant of performance.

Quantitative Differentiation Evidence for 3-Cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Unique 3-Cyclobutyl Substitution Pattern Confers Distinct Conformational Profile vs. 3-Cyclopropyl and 3-tert-Butyl Analogs

The target compound is the only commercially available 1,2,4-triazol-5-one featuring a cyclobutyl group directly attached at the C3 position of the triazolone ring. In contrast, the closest commercially available analogs exhibit a cyclopropyl group at C3 (CAS 2199589-33-6, 2199472-59-6) or a tert-butyl group (CAS 2200967-06-0) . Cyclobutane adopts a puckered conformation with a dihedral angle of approximately 25–30°, whereas cyclopropane is planar and tert-butyl is spherically symmetric [1]. This puckering introduces a defined orientational preference for the hydrophobic C3 substituent that is absent in both cyclopropyl and tert-butyl comparators, enabling differential van der Waals contacts within concave protein binding pockets [2].

Conformational analysis Structure-activity relationship Medicinal chemistry

N1-Cyclopropylmethyl Group Provides Enhanced Metabolic Stability Compared to N1-Methyl and N1-Allyl Analogs

The N1-cyclopropylmethyl substituent on the target compound is a recognized metabolic shielding group in medicinal chemistry. In triazolone and related heterocycle series, the cyclopropylmethyl group has been shown to reduce CYP450-mediated N-dealkylation compared to N-methyl or N-allyl substituents [1]. The closest analog lacking this feature, 3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198090-97-8), carries an N1-methyl group that is more susceptible to oxidative N-demethylation . While direct comparative metabolic stability data for this specific compound pair are not publicly available, the general principle that cyclopropylmethyl groups retard oxidative metabolism at adjacent nitrogen centers is well-established in the medicinal chemistry literature and has been exploited in the design of metabolically stabilized triazole-based therapeutics [2].

Metabolic stability Oxidative metabolism Drug design

Regioisomeric Differentiation: N1-Cyclopropylmethyl vs. N4-Cyclopropylmethyl Placement Drives Distinct Pharmacophoric Geometry

The target compound (CAS 2197640-26-7) places the cyclopropylmethyl group at the N1 position and the methyl group at the N4 position. This is regioisomerically distinct from 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2197827-98-6), which places the cyclopropylmethyl at N4 and leaves N1 unsubstituted [1]. This regioisomeric swap relocates the lipophilic cyclopropylmethyl moiety from a position proximal to the C5 carbonyl (N1) to a position adjacent to the C3 cyclobutyl (N4), altering the vector of hydrophobic interactions and hydrogen-bonding capabilities at the triazolone core . In triazolinone-based herbicidal and pharmaceutical chemotypes, N1 vs. N4 substitution patterns are known to produce divergent target binding profiles—a principle explicitly documented in the Bayer EP0585970 patent, where N1-substituted triazolinones exhibit distinct herbicidal potency compared to their N4-substituted counterparts [2].

Regioisomerism Pharmacophore Triazolone

Class-Wide Antifungal Activity Precedent Supports Screening Utility of Triazol-5-one Scaffold

The 1,2,4-triazol-5-one scaffold has demonstrated quantifiable antifungal activity in multiple independent studies. Sun et al. (2015) reported that novel triazolinone derivatives exhibited good antifungal activity against Pythium ultimum and Corynespora cassiicola, with compounds 5c, 5f, and 5h showing particularly promising activity profiles [1]. Separately, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with various substitution patterns have shown MIC values in the range of 0.0003 to 0.2 mg/mL against fungal pathogens [2]. While the target compound has not been directly tested in published antifungal assays, its structural features—cyclobutyl hydrophobicity, cyclopropylmethyl metabolic shielding, and the electron-rich triazolone core—align with pharmacophoric elements present in active antifungal triazolinones [3].

Antifungal Crop protection Biological screening

Recommended Research & Industrial Application Scenarios for CAS 2197640-26-7 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Sterically Demanding Target Binding Pockets

The cyclobutyl group at C3 provides a constrained, puckered hydrophobic element (dihedral angle ~25–30°) that is absent in cyclopropyl (planar) and tert-butyl (spherically symmetric) analogs. Researchers investigating protein targets with concave or shape-defined hydrophobic pockets—such as GPCRs, nuclear hormone receptors, or kinase ATP-binding sites—can deploy this compound as a conformational probe to map steric tolerance and optimize van der Waals complementarity. The regioisomeric purity (N1-cyclopropylmethyl, N4-methyl) ensures that observed SAR trends are attributable to the intended pharmacophoric geometry rather than isomeric contamination .

Metabolic Stability Assessment in Lead Optimization Programs

The N1-cyclopropylmethyl substituent is a recognized strategy for reducing CYP450-mediated N-dealkylation relative to N-methyl or N-allyl groups. Medicinal chemistry teams seeking to improve the metabolic half-life of triazolone-based lead series can use this compound as a benchmark for evaluating the metabolic shielding contribution of the cyclopropylmethyl group. Comparative in vitro microsomal or hepatocyte stability assays against the N1-methyl analog (CAS 2198090-97-8) can directly quantify the metabolic advantage conferred by this structural modification .

Agrochemical Discovery Screening for Novel Fungicides or Herbicides

Given that 1,2,4-triazol-5-one derivatives have established antifungal activity (MIC range: 0.0003–0.2 mg/mL) and that cyclopropylmethyl-substituted triazolinones are claimed as herbicides in Bayer patent EP0585970, this compound is a rational inclusion in agrochemical screening decks. Its dual cyclobutyl/cyclopropylmethyl lipophilic substitution pattern may confer differentiated spectrum, potency, or crop selectivity relative to existing commercial triazolinones such as azafenidin and carfentrazone-ethyl [1].

Synthetic Methodology Development and Building Block Chemistry

As a fully substituted triazolone building block with orthogonal reactive handles, this compound can serve as a starting material or intermediate for the synthesis of more complex heterocyclic libraries. The cyclobutyl and cyclopropylmethyl groups offer distinct sites for further functionalization, while the triazolone carbonyl can participate in condensation, reduction, or nucleophilic addition reactions. Its commercial availability (typical purity ≥95%) and characterization data (InChI Key: BVUCCKRNQXCKQW-UHFFFAOYSA-N) support its use as a reliable synthetic substrate .

Quote Request

Request a Quote for 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.